molecular formula C12H13NO3 B2389608 N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 333747-75-4

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2389608
CAS No.: 333747-75-4
M. Wt: 219.24
InChI Key: XSEFLCAZAPLJJM-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound based on the 2,3-dihydro-1,4-benzodioxine scaffold, intended for research and development applications. Compounds featuring the 1,4-benzodioxine structure are of significant interest in medicinal chemistry and have been identified as key pharmacophores in the development of inhibitors for various biological targets. For instance, research has shown that related 2,3-dihydro-1,4-benzodioxine carboxamide derivatives can act as inhibitors of the PARP1 enzyme, a well-established target in oncology . Furthermore, the 1,4-benzodioxine core structure is frequently explored in the synthesis of novel molecules being evaluated for potential therapeutic applications, such as agents for neurodegenerative conditions . This reagent serves as a valuable building block for chemists working in drug discovery, enabling the synthesis of new derivatives for biological screening and structure-activity relationship (SAR) studies. The compound is provided as a research-grade material. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(13-8-5-6-8)11-7-15-9-3-1-2-4-10(9)16-11/h1-4,8,11H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEFLCAZAPLJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Alkylation of Catechol Derivatives

The 1,4-benzodioxine core is typically constructed via cyclization of catechol derivatives. A widely used method involves reacting catechol with epichlorohydrin under basic conditions to form 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid precursors.

Procedure :

  • Epoxide Formation : Catechol reacts with epichlorohydrin in NaOH/EtOH to yield 2,3-epoxypropyl-1,4-benzodioxane.
  • Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts the epoxide to 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.
  • Amidation : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with cyclopropylamine in dichloromethane (DCM) to yield the target compound.

Key Data :

Step Reagents/Conditions Yield (%) Reference
1 Catechol, epichlorohydrin, NaOH/EtOH, 80°C 85–90
2 HCl/H₂O, reflux 92
3 SOCl₂, cyclopropylamine, DCM, rt 78

Advantages : High yields at each step; commercially available starting materials.
Limitations : Thionyl chloride handling requires stringent safety measures.

Direct Amidation via Coupling Agents

To avoid acid chloride intermediates, coupling agents such as T3P (propylphosphonic anhydride) or CDI (1,1′-carbonyldiimidazole) are employed.

Procedure :

  • Ester Synthesis : Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is prepared via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).
  • Saponification : The ester is hydrolyzed to the carboxylic acid using LiOH/THF/H₂O.
  • Amidation : The acid is coupled with cyclopropylamine using T3P/DMAP in DMF at 75°C.

Key Data :

Step Reagents/Conditions Yield (%) Reference
1 DEAD, PPh₃, CH₂Cl₂, rt 88
2 LiOH, THF/H₂O, 50°C 95
3 T3P, DMAP, DMF, 75°C 80

Advantages : Avoids hazardous reagents; suitable for large-scale production.
Limitations : T3P is moisture-sensitive, requiring anhydrous conditions.

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines benzodioxine ring formation and amidation in a single pot.

Procedure :

  • Substrate Preparation : 2-Hydroxybenzoic acid is treated with 1,2-dibromoethane and K₂CO₃ in DMF to form the benzodioxine ring.
  • In Situ Activation : The intermediate carboxylic acid is activated using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and coupled with cyclopropylamine.

Key Data :

Step Reagents/Conditions Yield (%) Reference
1 1,2-Dibromoethane, K₂CO₃, DMF, 100°C 75
2 HATU, DIPEA, cyclopropylamine, rt 82

Advantages : Reduces purification steps; improves atom economy.
Limitations : High dilution required to suppress oligomerization.

Comparative Analysis of Methods

Method Overall Yield (%) Purity (%) Scalability Key Challenges
Ring-Closing Alkylation 70–78 >98 High SOCl₂ handling
Direct Amidation 75–80 >99 Moderate Moisture sensitivity of T3P
One-Pot Tandem 65–70 95 Low Side-product formation

Structural Characterization and Validation

  • NMR : ¹H NMR (DMSO-d₆) δ 7.45–7.25 (m, 4H, aromatic), 4.30 (s, 2H, OCH₂), 3.10 (m, 1H, cyclopropyl CH), 1.20–0.90 (m, 4H, cyclopropyl CH₂).
  • HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O = 70:30).
  • MS : [M+H]⁺ = 234.1 (calculated), 234.0 (observed).

Industrial-Scale Considerations

  • Cost Efficiency : Direct amidation using T3P is preferred for kilogram-scale production due to reagent availability and minimized waste.
  • Safety : Thionyl chloride-based routes require corrosion-resistant equipment and rigorous ventilation.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Ethyl : The cyclopropyl group in the target compound may confer greater steric hindrance and metabolic stability compared to the ethyl group in the analog from , though specific data are unavailable .
  • Heteroaromatic Substituents : The thienyl-pyrimidinyl substituent in ’s compound increases molecular complexity and may enhance interactions with aromatic receptors .

Physicochemical Properties

  • Hydrogen Bonding: Compounds like N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide (CAS 1246042-74-9) exhibit higher hydrogen bond donors (2) and acceptors (6), resulting in a polar surface area of 118 Ų, which may reduce membrane permeability compared to simpler analogs .
  • Molecular Weight : The target compound’s molecular weight is likely lower than IMB-808 (380.32 g/mol), suggesting better bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS No.) Molecular Weight Substituents Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų)
IMB-808 (870768-70-0) 380.32 Trifluorophenyl Not provided Not provided
CAS 1246042-74-9 Benzothiazole-ethyl 2 / 6 118
CAS 92438-09-0 300.27 4-nitrophenyl 2 / 5 90.1 (calculated)

Biological Activity

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound belonging to the benzodioxane class, characterized by its bicyclic structure that includes a benzene ring fused with a dioxane ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO3C_{10}H_{11}NO_3. Its structure features a cyclopropyl group and a carboxamide functional group, which are critical for its biological activity. The unique arrangement of atoms allows for specific interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with the benzodioxane structure exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

1. Antitumor Activity

Studies have shown that derivatives of this compound exhibit significant antitumor properties. One derivative demonstrated an IC50 value of 0.082 μM against PARP1 (Poly (ADP-ribose) polymerase 1), indicating high potency as a potential therapeutic agent for cancer treatment.

2. Anti-inflammatory Effects

Research on related compounds has highlighted their anti-inflammatory properties. For instance, derivatives containing the benzodioxane system have been synthesized and tested for their in vitro and in vivo anti-inflammatory activity, showing promising results .

3. Antimicrobial Potential

The compound's scaffold has been explored for creating pharmacologically active derivatives with potential antimicrobial effects. Structure-activity relationship studies have been conducted to enhance these biological activities.

Molecular docking studies have elucidated the interaction of this compound with specific protein targets involved in metabolic pathways. These interactions are crucial for understanding the compound's mechanism of action and optimizing its efficacy for therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including ring-closing metathesis and asymmetric hydrogenation techniques. These methods allow for the production of various derivatives that can be screened for enhanced biological activity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives. Key findings include:

Study Findings
Study 1Identified potent PARP1 inhibitors among derivatives with IC50 values below 0.1 μM.
Study 2Demonstrated anti-inflammatory activity in vivo using animal models .
Study 3Explored antimicrobial properties through derivative modifications.

Q & A

Q. Notes

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  • Advanced questions integrate interdisciplinary approaches (synthesis, bioassays, computational modeling) to address research challenges.

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